molecular formula C12H19N3O2S B6601586 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine CAS No. 1146086-01-2

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Cat. No.: B6601586
CAS No.: 1146086-01-2
M. Wt: 269.37 g/mol
InChI Key: VNWLZFBHJWBKQU-UHFFFAOYSA-N
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Description

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a 2-amino-4-thiazolyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment to Pyrrolidine: The 2-amino-4-thiazolyl group is then attached to the pyrrolidine ring through a nucleophilic substitution reaction.

    Protection with Boc Group: Finally, the pyrrolidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of thiazole-containing molecules and their interactions with biological targets.

    Chemical Biology: It serves as a probe to investigate the mechanism of action of thiazole-based compounds.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during synthetic processes, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the pyrrolidine ring and Boc group.

    3-(2-Amino-4-thiazolyl)pyrrolidine: Similar structure but without the Boc protecting group.

    1-Boc-3-(2-amino-4-thiazolyl)piperidine: A related compound with a piperidine ring instead of pyrrolidine.

Uniqueness

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is unique due to the presence of both the thiazole ring and the Boc-protected pyrrolidine ring. This combination provides a versatile scaffold for further chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWLZFBHJWBKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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